Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
Description
Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a bicyclic heterocyclic compound featuring two benzothiazole cores. The primary structure includes:
- A 4-fluoro substituent on the benzothiazole ring, enhancing electronic and steric properties.
- A methyl carboxylate group at position 6, influencing solubility and metabolic stability.
- An amino linkage bridging the two benzothiazole rings, providing conformational rigidity.
Properties
IUPAC Name |
methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O2S2/c1-22-14(21)8-5-6-10-12(7-8)24-15(18-10)20-16-19-13-9(17)3-2-4-11(13)23-16/h2-7H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINCEDXJVDAVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with 4-fluorobenzaldehyde, followed by cyclization to form the benzothiazole ring. The resulting intermediate is then reacted with methyl chloroformate to introduce the methyl ester group . Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Scientific Research Applications
Biological Activities
1. Antibacterial Properties
The compound exhibits promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies have shown that derivatives containing the benzothiazole moiety demonstrate significant antimicrobial effects. For instance, certain derivatives have been reported to possess minimal inhibitory concentrations (MICs) comparable to standard antibiotics like kanamycin and streptomycin against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Benzothiazole Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 15 | |
| Compound B | E. coli | 20 | |
| Compound C | Pseudomonas aeruginosa | 25 |
2. Antimycobacterial Activity
Research indicates that benzothiazole derivatives are also effective against Mycobacterium tuberculosis. Compounds with specific substitutions on the benzothiazole ring have shown lower MIC values than traditional antimycobacterial agents, suggesting their potential as new therapeutic candidates for tuberculosis treatment .
3. Antifungal Activity
Some studies have explored the antifungal properties of benzothiazole derivatives, revealing activity against various fungal strains. The structural modifications in these compounds can enhance their efficacy against fungal pathogens .
Synthetic Methodologies
The synthesis of methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate typically involves multi-step processes that include:
- Formation of the Benzothiazole Core: Utilizing cyclization reactions involving thiourea derivatives and halogenated aromatic compounds.
- Fluorination: The introduction of fluorine atoms is often achieved through electrophilic fluorination techniques.
- Carboxylation: The carboxylic acid group can be introduced via carbonylation reactions or through the use of carboxylic acid derivatives .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at various positions on the benzothiazole ring can significantly influence their pharmacological profiles:
- Positioning of Fluorine Atoms: The presence and position of fluorine atoms can enhance lipophilicity and improve membrane permeability, which is beneficial for antibacterial activity.
- Substituent Effects: Different substituents on the benzothiazole ring affect the electronic properties and steric hindrance, directly impacting the compound's binding affinity to biological targets .
Table 2: Summary of SAR Findings
| Substituent Position | Effect on Activity | Example Compound |
|---|---|---|
| 4-Fluoro | Increased potency | Compound A |
| 6-Carboxyl | Enhanced solubility | Compound B |
Case Studies
Case Study 1: Development of Antimicrobial Agents
A study focused on synthesizing a series of benzothiazole derivatives revealed that compounds with electron-withdrawing groups exhibited superior antibacterial properties compared to those with electron-donating groups. This highlights the importance of electronic effects in designing effective antimicrobial agents.
Case Study 2: Antitubercular Screening
In a screening program for new antitubercular agents, several benzothiazole derivatives were evaluated against drug-resistant strains of M. tuberculosis. The results indicated that specific modifications led to compounds with enhanced efficacy, paving the way for further development in this area.
Mechanism of Action
The mechanism of action of methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Structural and Electronic Differences
- Fluorine vs. Methyl Substituents : The 4-fluoro group in the target compound likely increases electronegativity and metabolic stability compared to 6-methyl analogs (). Fluorine’s strong electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets .
- Carboxylate vs. Amide/Esters: The methyl carboxylate at position 6 improves aqueous solubility relative to nicotinamide derivatives () or aryl-substituted benzothiazoles (). This group may reduce cytotoxicity by minimizing non-specific interactions .
- Bridged vs.
Biological Activity
Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate (CAS No. 862974-97-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the benzothiazole family, known for their pharmacological potential. The compound's structure is characterized by two benzothiazole rings and an amino group that contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 1.0 mg/mL |
| Escherichia coli | 2.0 mg/mL |
| Pseudomonas aeruginosa | 2.0 mg/mL |
| Candida albicans | 0.5 mg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in addressing antibiotic resistance issues .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through various mechanisms:
- Cell Cycle Arrest : this compound has been reported to induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Apoptosis Induction : The compound activates caspase pathways, which are critical in the apoptosis process .
In a study involving human breast cancer cell lines (MCF-7), the compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM .
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of this compound. It has been shown to mitigate oxidative stress-induced neuronal cell death in vitro, suggesting possible applications in neurodegenerative diseases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- DNA Interaction : Its structure allows it to intercalate with DNA, disrupting replication and transcription processes essential for cancer cell growth .
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria and reported promising results indicating its potential as a new antimicrobial agent.
- Cancer Cell Line Study : Research involving various cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls.
Q & A
Basic Research Questions
Q. What established synthetic routes are used for synthesizing Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with intermediate benzothiazole derivatives. Key steps include:
- Cyclization : Formation of the benzothiazole core via condensation of thioamides with halogenated precursors.
- Functionalization : Introduction of fluorine and ester groups using reagents like Vilsmeier-Haack (DMF/POCl₃) for formylation ( ).
- Coupling Reactions : Amine-thiazole coupling under controlled temperatures (60–65°C) to attach substituents ( ).
- Purification : Column chromatography and recrystallization ensure purity ( ).
Q. Which spectroscopic and crystallographic methods are employed for structural characterization?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 6.4–8.3 ppm) ( ).
- IR : Identifies functional groups (e.g., C=N stretch at ~1620 cm⁻¹) ( ).
- X-ray Crystallography :
- SHELX Software : Refines crystal structures and calculates dihedral angles (e.g., 6.5° between benzothiazole and phenyl rings) ( ).
- Validation Tools : PLATON checks for structural anomalies ( ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during multi-step synthesis?
- Methodological Answer :
- Microwave Irradiation : Reduces reaction time (e.g., 45 min at 130°C for imidazo[2,1-b]thiazole derivatives) ( ).
- Catalyst Screening : Transition metals (e.g., Pd(0)) enhance cross-coupling efficiency ( ).
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates ( ).
- Real-Time Monitoring : TLC/HPLC tracks reaction progress to minimize side products ( ).
Q. What strategies resolve contradictions in crystallographic data analysis (e.g., polymorphism, intermolecular interactions)?
- Methodological Answer :
- High-Resolution Data : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts ( ).
- Hydrogen Bond Analysis : Identify weak interactions (e.g., C–H···π, centroid distances ~3.7 Å) using SHELXL ( ).
- Comparative Modeling : Overlay experimental data with DFT-optimized structures to detect packing discrepancies ( ).
Q. How can structure-activity relationships (SAR) be evaluated for biological activity (e.g., antitumor, antimicrobial)?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replacing fluorine with chloro or methoxy groups) ( ).
- Biological Assays :
- MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., IC₅₀ values).
- Enzyme Inhibition : Measures HIV-1 protease or urease inhibition ( ).
- Data Correlation : Use regression models to link substituent electronegativity with activity trends ( ).
Q. What computational approaches predict reactivity and target interactions?
- Methodological Answer :
- DFT Calculations :
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., fluorine’s electron-withdrawing effect) ( ).
- Molecular Docking :
- Autodock Vina : Predicts binding to biological targets (e.g., HIV-1 protease) ( ).
- MD Simulations :
- GROMACS : Assesses stability of ligand-protein complexes over 100-ns trajectories ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
